molecular formula C22H29N5O2 B2861742 8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione CAS No. 851941-95-2

8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione

Cat. No. B2861742
M. Wt: 395.507
InChI Key: JDLURUYDIJHZAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione is a useful research compound. Its molecular formula is C22H29N5O2 and its molecular weight is 395.507. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Enzymatic Activity

This compound shows potential in receptor affinity and enzymatic activity studies. For instance, a study by Zagórska et al. (2016) explored derivatives of imidazo- and pyrimidino[2,1-f]purines for their binding experiments on serotonin and dopamine receptors and inhibitory potencies for phosphodiesterases. They identified a structurally similar compound as a promising structure for further modification and study, highlighting its potential in neurological research (Zagórska et al., 2016).

Synthesis and Application in Antitumor Agents

Behforouz et al. (1996) discussed the synthesis of novel quinolindiones, including derivatives similar to the compound . They proposed these compounds as potent antitumor agents, demonstrating the relevance in cancer research and treatment (Behforouz et al., 1996).

Structural Analysis for Medicinal Chemistry

The structural analysis of related compounds provides insights into their potential medicinal applications. For example, Karczmarzyk and Pawłowski (1997) described the crystal structure of a closely related compound, providing valuable information for medicinal chemistry research (Karczmarzyk & Pawłowski, 1997).

Exploration of Novel Chemical Structures

Research by Riesgo et al. (1996) on the introduction of benzo[h]quinoline and 1,10-phenanthroline subunits using Friedländer methodology also provides a framework for exploring novel chemical structures and their potential applications (Riesgo, Jin, & Thummel, 1996).

Studies in Metal Binding and Avidity

The compound's structure suggests potential applications in studies of metal binding and avidity, as investigated by Albert (1950) in the context of naturally occurring purines and pteridines (Albert, 1950).

properties

IUPAC Name

8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-15(2)9-12-27-18(14-26-11-10-16-7-5-6-8-17(16)13-26)23-20-19(27)21(28)25(4)22(29)24(20)3/h5-8,15H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLURUYDIJHZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione

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